molecular formula C25H26N4O B10920568 1-ethyl-3-methyl-6-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-3-methyl-6-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10920568
M. Wt: 398.5 g/mol
InChI Key: PPVYBSSUXLKWNX-UHFFFAOYSA-N
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Description

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups

Preparation Methods

The synthesis of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolo[3,4-b]pyridine derivatives:

The uniqueness of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

1-ethyl-3-methyl-6-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H26N4O/c1-4-29-24-23(18(3)28-29)21(16-22(27-24)20-12-10-17(2)11-13-20)25(30)26-15-14-19-8-6-5-7-9-19/h5-13,16H,4,14-15H2,1-3H3,(H,26,30)

InChI Key

PPVYBSSUXLKWNX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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